ETHYL 4-{3-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[2-(4-METHOXYANILINO)-2-OXOETHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE
Overview
Description
Ethyl 4-(3-(1,3-benzodioxol-5-ylmethyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-1-imidazolidinyl)benzoate is a complex organic compound with a unique structure that includes a benzodioxole moiety, an imidazolidinone ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{3-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[2-(4-METHOXYANILINO)-2-OXOETHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Imidazolidinone Ring: The imidazolidinone ring is formed through a cyclization reaction involving a diamine and a carbonyl compound.
Coupling Reactions: The benzodioxole and imidazolidinone intermediates are coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-(1,3-benzodioxol-5-ylmethyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-1-imidazolidinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(3-(1,3-benzodioxol-5-ylmethyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-1-imidazolidinyl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anticancer or antimicrobial agent.
Materials Science: Its complex structure could be useful in the development of new materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used to study various biological processes and pathways, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of ETHYL 4-{3-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[2-(4-METHOXYANILINO)-2-OXOETHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-((1,3-benzodioxol-5-ylmethyl)amino)benzoate
- Ethyl 3-(1,3-benzodioxol-5-yl)-3,4-dihydro-5-(4-methoxyphenyl)-2H-pyrrole-2-carboxylate
Uniqueness
Ethyl 4-(3-(1,3-benzodioxol-5-ylmethyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-1-imidazolidinyl)benzoate is unique due to its combination of functional groups and structural motifs
Properties
IUPAC Name |
ethyl 4-[3-(1,3-benzodioxol-5-ylmethyl)-4-[2-(4-methoxyanilino)-2-oxoethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O7S/c1-3-37-28(35)19-5-9-21(10-6-19)32-27(34)23(15-26(33)30-20-7-11-22(36-2)12-8-20)31(29(32)40)16-18-4-13-24-25(14-18)39-17-38-24/h4-14,23H,3,15-17H2,1-2H3,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVRXKOEFPHKJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC4=C(C=C3)OCO4)CC(=O)NC5=CC=C(C=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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